

# The Elusive Crystal Structure of 4-Thiazolecarboxylic Acid: A Guide for Researchers

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## Compound of Interest

Compound Name: 4-Thiazolecarboxylic acid

Cat. No.: B141469

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Shanghai, China – December 5, 2025 – Despite its significance as a building block in medicinal chemistry and materials science, a definitive, publicly available single-crystal X-ray structure of **4-Thiazolecarboxylic acid** remains conspicuously absent from prominent crystallographic databases and peer-reviewed literature. This technical guide addresses this information gap by summarizing the known physicochemical properties of the compound and presenting a comprehensive, hypothetical experimental protocol for determining its crystal structure. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working with or interested in this compound.

## Introduction to 4-Thiazolecarboxylic Acid

**4-Thiazolecarboxylic acid** ( $C_4H_3NO_2S$ ) is a heterocyclic organic compound featuring a thiazole ring substituted with a carboxylic acid group at the 4-position.<sup>[1]</sup> It serves as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.<sup>[1]</sup> While numerous studies have explored its chemical reactivity and the crystal structures of its derivatives and metal complexes, the fundamental crystal packing and solid-state conformation of the parent acid have not been formally reported.

## Physicochemical Properties

A summary of the known physical and chemical properties of **4-Thiazolecarboxylic acid** is presented in Table 1. This data, gathered from various chemical suppliers and databases, provides a baseline for handling and characterization of the compound.

Table 1: Physicochemical Properties of **4-Thiazolecarboxylic Acid**

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>3</sub> NO <sub>2</sub> S	[1][2]
Molecular Weight	129.14 g/mol	[1][2]
Appearance	White to off-white solid/crystalline powder	[2]
Melting Point	195-199 °C (lit.)	[2]
CAS Number	3973-08-8	[1][3]
Purity	≥97%	[3]

## Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, standard methodology for the crystallization and subsequent single-crystal X-ray diffraction analysis of **4-Thiazolecarboxylic acid**.

### Crystallization

The successful growth of single crystals suitable for X-ray diffraction is the most critical and often challenging step. A variety of techniques should be systematically employed:

- **Slow Evaporation:** Saturated solutions of **4-Thiazolecarboxylic acid** will be prepared in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). The solutions will be left undisturbed in loosely capped vials at room temperature to allow for the slow evaporation of the solvent.
- **Vapor Diffusion:** This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less-

soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization. Common solvent/anti-solvent pairs to be tested include methanol/diethyl ether and dimethylformamide/water.

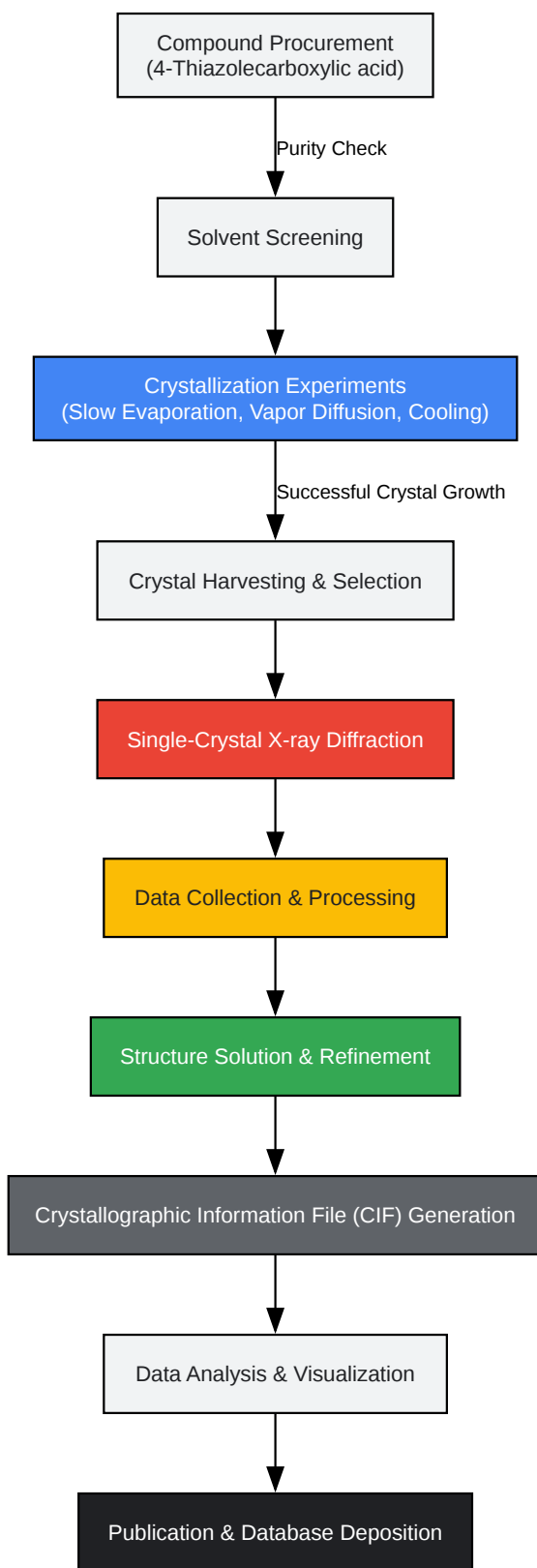
- **Cooling Crystallization:** Saturated solutions will be prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to lower temperatures (e.g., 4 °C), to induce crystallization.

## Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal of appropriate size and quality will be selected under a microscope and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data will be collected at a controlled temperature (typically 100 K to reduce thermal motion) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a sensitive detector.
- **Data Processing:** The collected diffraction images will be processed to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects).
- **Structure Solution and Refinement:** The crystal structure will be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located from the difference Fourier map and refined isotropically or placed in calculated positions.

## Logical Workflow for Crystal Structure Determination

The logical workflow for determining the crystal structure of **4-Thiazolecarboxylic acid** is depicted in the following diagram.



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*Workflow for Crystal Structure Determination.*

## Conclusion and Future Outlook

The absence of a published crystal structure for **4-Thiazolecarboxylic acid** represents a fundamental knowledge gap in the solid-state chemistry of this important molecule. The experimental protocol and workflow detailed in this guide provide a clear roadmap for researchers to obtain this valuable data. The determination of its crystal structure will provide crucial insights into its intermolecular interactions, hydrogen bonding networks, and packing motifs, which are essential for rational drug design, polymorphism screening, and the development of novel crystalline materials. It is anticipated that future research will address this gap, leading to a more complete understanding of this versatile chemical entity.

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## References

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